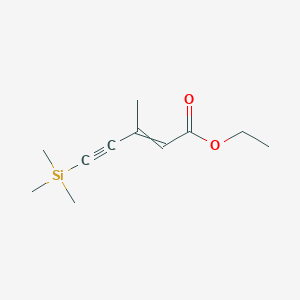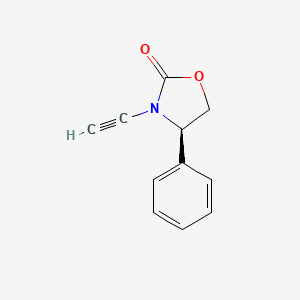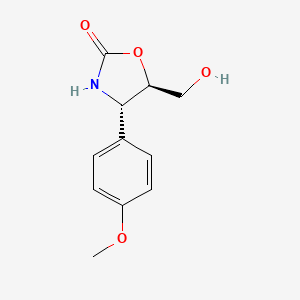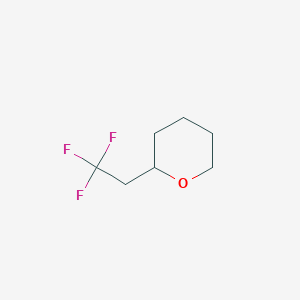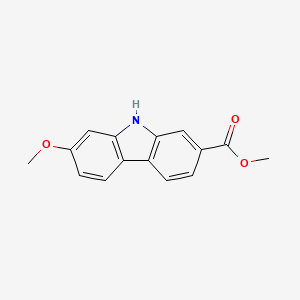
9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester: is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester typically involves the esterification of 9H-Carbazole-2-carboxylic acid, 7-methoxy-. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex carbazole derivatives. It is also studied for its photophysical properties, making it useful in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biology and Medicine: In biological research, carbazole derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The specific compound, 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester, may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound, which lacks the ester and methoxy groups.
9H-Carbazole-2-carboxylic acid: The carboxylic acid derivative without the methoxy group.
7-Methoxy-9H-carbazole: The methoxy derivative without the ester group.
Uniqueness: 9H-Carbazole-2-carboxylic acid, 7-methoxy-, methyl ester is unique due to the presence of both the ester and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
213596-36-2 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
methyl 7-methoxy-9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-18-10-4-6-12-11-5-3-9(15(17)19-2)7-13(11)16-14(12)8-10/h3-8,16H,1-2H3 |
Clave InChI |
PBMGODDFDAWLRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



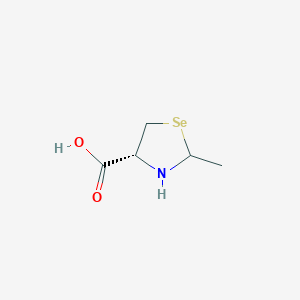
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
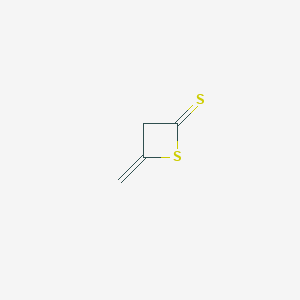
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)

